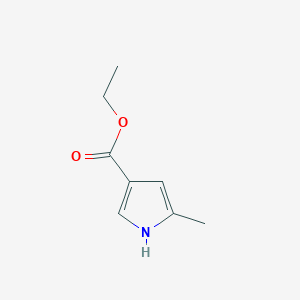

ethyl 5-methyl-1H-pyrrole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDURADJPCIWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503486 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-50-0 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical properties of a key derivative, ethyl 5-methyl-1H-pyrrole-3-carboxylate, a versatile building block in organic synthesis and drug discovery.[2][3] This document will delve into its synthesis, physical and spectroscopic characteristics, reactivity, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 2199-50-0) possesses a pyrrole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.[2] This substitution pattern significantly influences the molecule's reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Melting Point | 72-72.5 °C | [5] |

| Boiling Point | 135-150 °C at 0.5 Torr | [5] |

| Density | 1.106 g/cm³ | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] |

Synthesis of this compound

The synthesis of substituted pyrroles like this compound can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Hantzsch and Paal-Knorr pyrrole syntheses.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles. It involves the condensation of a β-ketoester, an α-halo ketone, and ammonia or a primary amine. For the synthesis of this compound, the likely precursors would be ethyl acetoacetate, a 2-halopropanal (e.g., 2-bromopropanal), and ammonia.

Diagram: Hantzsch Pyrrole Synthesis Workflow

A conceptual workflow for the Hantzsch synthesis of the target pyrrole.

Experimental Protocol: A Generalized Hantzsch Approach

-

Enamine Formation: Ethyl acetoacetate is reacted with ammonia to form the corresponding enamine intermediate.

-

Condensation: The enamine then reacts with 2-bromopropanal. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.

-

Workup and Purification: The reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford the final product.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Spectroscopic Characterization

While specific, experimentally verified spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the pyrrole ring.

-

NH Proton: A broad singlet in the region of 8.0-9.0 ppm.

-

Pyrrole Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the protons at the C2 and C4 positions.

-

Ethyl Group: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

-

Methyl Group: A singlet around 2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 165 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (110-140 ppm).

-

Ethyl Group Carbons: Signals around 60 ppm (CH₂) and 14 ppm (CH₃).

-

Methyl Group Carbon: A signal in the upfield region, around 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the range of 1250-1300 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (153.18). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ethyl group.

Reactivity of the Pyrrole Ring

The reactivity of the pyrrole ring in this compound is influenced by the electron-donating nature of the nitrogen atom and the methyl group, and the electron-withdrawing effect of the ethyl carboxylate group. The pyrrole ring is generally susceptible to electrophilic substitution, with a preference for reaction at the positions with the highest electron density.

Electrophilic Aromatic Substitution

Due to the directing effects of the substituents, electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating ester group. The C2 position is also a potential site for substitution.

Diagram: Regioselectivity of Electrophilic Substitution

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2199-50-0: this compound [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthonix, Inc > 2199-50-0 | this compound [synthonix.com]

- 5. 2199-50-0 | CAS DataBase [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of therapeutic agents.[1][2] Its structural confirmation is a critical step in any synthetic campaign, ensuring the integrity of downstream processes and the identity of the final active pharmaceutical ingredient.

The elucidation of this structure relies on a synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Section 2: Synthesis Strategy - The Hantzsch Pyrrole Synthesis

A common and efficient method for preparing substituted pyrroles like this compound is the Hantzsch pyrrole synthesis.[3][4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5]

The choice of the Hantzsch synthesis is strategic due to the ready availability of the starting materials and the generally high yields for this class of pyrroles.[6] The proposed mechanism involves the formation of an enamine intermediate from the β-ketoester and ammonia, which then acts as a nucleophile.[3][7]

Mechanistic Considerations

The reaction proceeds through several key steps:

-

Enamine Formation: Ethyl acetoacetate reacts with ammonia to form an enamine.

-

Nucleophilic Attack: The enamine attacks the carbonyl carbon of chloroacetone.

-

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the aromatic pyrrole ring.

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Ammonia (aqueous solution, 28-30%)

-

Ethanol

-

Sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup).

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

-

Add aqueous ammonia and stir the mixture at room temperature.

-

Slowly add chloroacetone to the reaction mixture.

-

Heat the mixture to a gentle reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Section 3: Spectroscopic Data Interpretation

The cornerstone of structure elucidation is the detailed analysis of spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is essential for determining its molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Exact Mass | 153.078978594 Da[8] |

The high-resolution mass spectrum (HRMS) should confirm the elemental composition, providing strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | ~3300-3400 | Indicates the presence of the pyrrole N-H bond. |

| C=O Stretch (Ester) | ~1680-1710 | Confirms the presence of the ethyl ester carbonyl group. |

| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds of the pyrrole ring. |

| C-H Stretch (sp³) | ~2850-3000 | Aliphatic C-H bonds of the ethyl and methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~8.0-9.0 | Broad Singlet | 1H | - |

| Pyrrole H4 | ~6.5-7.0 | Singlet/Doublet | 1H | Small J if coupled |

| Pyrrole H2 | ~6.0-6.5 | Singlet/Doublet | 1H | Small J if coupled |

| -OCH₂CH₃ | ~4.2 | Quartet | 2H | ~7.1 |

| -CH₃ (at C5) | ~2.2 | Singlet | 3H | - |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H | ~7.1 |

¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Pyrrole C3 & C5 | ~120-140 |

| Pyrrole C2 & C4 | ~110-120 |

| -OCH₂CH₃ | ~60 |

| -CH₃ (at C5) | ~13 |

| -OCH₂CH₃ | ~14 |

2D NMR (COSY and HSQC):

-

COSY (Correlation Spectroscopy): Confirms the coupling between the -OCH₂- protons and the -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of this versatile compound.

Part 1: Core Identifiers and Physicochemical Properties

This compound is a substituted pyrrole derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is the first step in its effective utilization.

Key Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 2199-50-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1=CNC(=C1)C |

| InChI Key | KCDURADJPCIWEU-UHFFFAOYSA-N |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in various synthetic applications.

| Property | Value |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 75-79 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Part 2: Synthesis and Reactivity

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern.

Synthetic Routes

The construction of the this compound scaffold can be efficiently achieved through classical condensation reactions. The Paal-Knorr and Hantzsch pyrrole syntheses are particularly relevant.

The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] For the synthesis of this compound, the logical precursors would be a 1,4-dicarbonyl compound bearing the required methyl and ethyl carboxylate groups. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.[1]

Conceptual Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr synthesis workflow.

Experimental Protocol: Paal-Knorr Synthesis (Microwave-Assisted) [4]

-

Reactants: A solution of the appropriate 1,4-diketone (e.g., ethyl 2-acetyl-4-oxopentanoate) (1 equivalent) in ethanol. Glacial acetic acid and a primary amine (3 equivalents) are added.

-

Reaction Conditions: The mixture is sealed in a microwave vial and irradiated at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is partitioned between water and ethyl acetate. The aqueous phase is extracted multiple times with ethyl acetate.

-

Purification: The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.

The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction provides a convergent approach to highly substituted pyrroles.

Reactivity and Key Transformations

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substituents on the ring, namely the electron-withdrawing ethyl carboxylate group at the 3-position and the electron-donating methyl group at the 5-position, influence the regioselectivity of these reactions.

A crucial reaction of this compound and its derivatives in the context of pharmaceutical synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the electron-rich C2 or C4 positions.[5][6] The Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[5][6]

This formylation is a key step in the synthesis of intermediates for drugs like Sunitinib, where a formyl group is required for subsequent condensation reactions.[7][8] For instance, the formylation of a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is a documented step in the synthesis of a key Sunitinib intermediate.[9][10]

Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack formylation workflow.

Part 3: Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for the construction of complex, biologically active molecules. Its derivatives are integral to the synthesis of a range of therapeutic agents and agrochemicals.

Pharmaceutical Applications

The pyrrole nucleus is a common feature in many approved drugs and clinical candidates due to its ability to participate in various biological interactions.[11][12]

A prominent example of the application of a derivative of this compound is in the synthesis of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13]

The synthesis of Sunitinib involves the preparation of a key intermediate, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[7][8] This intermediate is synthesized from a precursor that can be derived from this compound through a series of steps including formylation (via the Vilsmeier-Haack reaction) and amidation.[13][14]

Synthetic Pathway to a Sunitinib Intermediate

Caption: Key steps to a Sunitinib intermediate.

Agrochemical Applications

The pyrrole scaffold is also prevalent in the field of agrochemicals, contributing to the development of novel pesticides and herbicides.

Chlorfenapyr is a pro-insecticide that belongs to the pyrrole class of compounds.[15] It is effective against a broad spectrum of insect pests. The synthesis of Chlorfenapyr involves a substituted pyrrole core, and while the exact commercial synthesis routes are proprietary, the fundamental chemistry often relies on building blocks similar to this compound.[16][17] The synthesis of the core pyrrole ring in such complex molecules often follows the principles of established pyrrole syntheses, which are then elaborated through further functional group manipulations.[18]

Part 4: Conclusion and Future Outlook

This compound is a foundational building block in organic synthesis with significant implications for the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal and agricultural chemists. As the demand for novel, effective, and safe bioactive molecules continues to grow, the importance of such fundamental heterocyclic scaffolds will undoubtedly increase. Future research will likely focus on developing even more efficient and sustainable synthetic methods for this and related pyrrole derivatives, as well as exploring their application in the synthesis of new classes of therapeutic agents and crop protection products.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 8. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 15. fao.org [fao.org]

- 16. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]

- 18. Synthesis of chlorfenapyr | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: A Guide for Researchers

A comprehensive search for verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound ethyl 5-methyl-1H-pyrrole-3-carboxylate has revealed a significant lack of publicly available, complete experimental datasets. While data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, and other variously substituted pyrrole-3-carboxylates are accessible, a consolidated and verifiable record for the title compound could not be located in scientific literature or chemical databases through the conducted searches.

This guide will therefore proceed by presenting a detailed theoretical analysis based on established principles of spectroscopy and data from closely related analogues. This approach aims to provide researchers with a robust predictive framework for the characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's architecture. For this compound, the key is to differentiate it from its isomers and confirm the substitution pattern on the pyrrole ring.

Molecular Structure:

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Ethyl 5-methyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, represents a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the Hantzsch pyrrole synthesis, a classic and versatile method for the construction of the pyrrole ring. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product.

Core Synthesis Methodologies: A Comparative Overview

Several named reactions are prominent in the synthesis of substituted pyrroles, with the Hantzsch, Paal-Knorr, and Knorr syntheses being the most fundamental.

-

Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] It is a highly versatile and reliable method for the preparation of a wide variety of substituted pyrroles.

-

Paal-Knorr Pyrrole Synthesis: This reaction entails the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][3][4] The simplicity of the reaction and the ready availability of starting materials make it a popular choice.

-

Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an active methylene group.

For the synthesis of this compound, the Hantzsch synthesis presents a logical and efficient approach, utilizing readily available starting materials.

The Hantzsch Pyrrole Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis of this compound proceeds through a series of well-defined steps, as illustrated below. The key starting materials for this specific target are ethyl acetoacetate, chloroacetone (an α-haloketone), and ammonia.

The reaction is believed to initiate with the formation of an enamine from the reaction of the β-ketoester (ethyl acetoacetate) with ammonia.[1] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone (chloroacetone). Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. An alternative mechanistic pathway suggests the initial attack of the enamine on the α-carbon of the haloketone.[1]

References

An In-depth Technical Guide to the Solubility of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While extensive experimental solubility data for this specific molecule is not widely published, this document synthesizes theoretical principles, analysis of analogous structures, and detailed experimental protocols to empower researchers in their work with this compound. We will explore the theoretical underpinnings of solubility, predict the solubility profile of this compound in various solvent classes, and provide a rigorous, step-by-step methodology for its experimental determination.

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of drug discovery, formulation development, and materials science, the solubility of a compound is a cornerstone property that dictates its utility. For a therapeutic agent, sufficient aqueous solubility is often a prerequisite for oral bioavailability. In synthetic chemistry, solvent selection, which is guided by solubility, can significantly impact reaction kinetics, yield, and purity. Therefore, a thorough understanding of a compound's solubility characteristics is not merely an academic exercise but a fundamental necessity for successful research and development.

Pyrrole and its derivatives are prevalent in nature and form the core of many therapeutically active compounds, including anti-inflammatory, antibiotic, and anti-tumor agents.[1] The subject of this guide, this compound, is a member of this important class of molecules. This guide aims to provide a robust framework for understanding and determining its solubility.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The adage "like dissolves like" provides a useful, albeit simplified, guiding principle.[3] This principle is rooted in the concept that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

The key intermolecular forces at play include:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen or nitrogen). The pyrrole ring of this compound contains an N-H group, making it a hydrogen bond donor. The carbonyl group of the ester is a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles will attract each other. The ester functionality in the target molecule imparts a significant dipole moment.

-

London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties and Predicted Solubility Profile of this compound

While experimental data for this compound is scarce, we can infer its properties and predict its solubility based on its structure and data from analogous compounds.

3.1. Structural Analysis

The structure of this compound features:

-

A heterocyclic aromatic pyrrole ring.

-

An ethyl ester functional group.

-

A methyl group substituent.

-

An N-H group capable of hydrogen bonding.

The presence of the polar ester group and the hydrogen-bonding N-H group suggests that the molecule will have a degree of polarity.

3.2. Predicted Physicochemical Properties

Based on data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, we can estimate the following properties:

| Property | Predicted Value | Rationale |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula C₈H₁₁NO₂. |

| Melting Point | Solid at room temperature | The isomer is a solid with a melting point of 99-102°C.[4] |

| Boiling Point | ~265°C at 760 mmHg | Based on the boiling point of the 2-carboxylate isomer.[4] |

| Density | ~1.1 g/cm³ | Based on the density of the 2-carboxylate isomer.[4] |

3.3. Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle and the structural features of the molecule, we can predict its solubility behavior:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Soluble in alcohols | The molecule has polar groups and can form hydrogen bonds, but the hydrocarbon portions (ethyl and methyl groups) will limit aqueous solubility. A related compound, 1-ethyl pyrrole, has a water solubility of 2783 mg/L.[2] The presence of the ester will likely increase polarity and hydrogen bonding capability, but the overall molecule is still predominantly organic in nature. It is expected to be soluble in polar organic solvents like methanol.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the ester group and can accept hydrogen bonds from the N-H group. A similar pyrrole derivative was found to be soluble in ethyl acetate and acetonitrile.[6] |

| Nonpolar | Toluene, Hexane | Sparingly to poorly soluble | The lack of strong intermolecular forces between the polar solute and nonpolar solvents will likely result in poor solubility. A related pyrrole compound was predicted to be less soluble in non-polar solvents.[5] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its reliability.[7]

4.1. Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

4.1.1. Experimental Protocol

-

Preparation:

-

Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or stirrer.

-

Equilibration time can vary, but 24 to 72 hours is typical to ensure the system has reached a thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution. Ensure the filter material does not adsorb the solute.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectroscopy.

-

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL, g/100mL, or mol/L.

-

4.1.2. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include:

-

Triplicate Measurements: Perform each solubility determination in triplicate to assess reproducibility.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism).

-

Mass Balance: In some cases, a mass balance can be performed to account for all the initial compound.

4.2. Diagram of the Experimental Workflow

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Analysis and Discussion of Solubility Behavior

The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent.

5.1. Role of Functional Groups

-

Pyrrole N-H: This group acts as a hydrogen bond donor, which is crucial for solubility in protic solvents like water and alcohols.

-

Ethyl Ester (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the entire group has a significant dipole moment, promoting interactions with polar solvents.

-

Methyl and Ethyl Groups: These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule, which will limit its solubility in water.

5.2. Solvent-Solute Interactions

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different types of solvents.

Caption: Key intermolecular interactions influencing solubility.

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3284-51-3(Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. 3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

discovery and history of ethyl 5-methyl-1H-pyrrole-3-carboxylate

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the foundational synthesis and historical development of this compound, a key heterocyclic building block in modern medicinal chemistry.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in the realm of biological activity and drug design. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of natural products and synthetic pharmaceuticals.[1] Derivatives of pyrrole are integral to vital biological molecules such as heme, chlorophyll, and vitamin B12.[2] In modern drug discovery, the pyrrole nucleus is a recurring motif in compounds exhibiting anticancer, antibacterial, anti-inflammatory, and antipsychotic properties, underscoring the enduring importance of synthetic routes to functionalized pyrroles.[1][3]

This compound, in particular, represents a synthetically versatile intermediate. The ester at the 3-position and the methyl group at the 5-position offer distinct points for further chemical elaboration, making it a valuable precursor for complex molecular architectures.

Foundational Syntheses: The Dawn of Pyrrole Chemistry

The late 19th century was a fertile period for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the pyrrole ring. The discovery of this compound is not attributable to a single, isolated event but is rather the logical outcome of these pioneering reactions developed by chemical luminaries like Arthur Hantzsch and Ludwig Knorr.[4][5]

The Hantzsch Pyrrole Synthesis (ca. 1890)

The most direct and historically significant route to this compound is the Hantzsch Pyrrole Synthesis. First reported by Arthur Hantzsch, this method classically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][6]

The selection of starting materials is causal to the final product structure:

-

Ethyl Acetoacetate provides the carbon backbone for C3, C4, and the ethyl carboxylate group. Its active methylene group is crucial for the initial nucleophilic attack.

-

Chloroacetone (an α-haloketone) supplies the C5 and the C5-methyl group, as well as the C2 of the pyrrole ring. The halogen provides a leaving group for the final cyclization step.

-

Ammonia serves as the nitrogen source for the heterocycle.

The reaction proceeds through a logical sequence of condensation and cyclization, demonstrating a powerful strategy for ring formation.[6] Despite its elegance, the Hantzsch synthesis was not extensively utilized in the 80 years following its discovery, though its utility for creating diversely substituted pyrroles is now well-recognized.[4][7]

Reaction Mechanism: Hantzsch Pyrrole Synthesis

The mechanism involves an initial formation of an enamine from the β-ketoester and ammonia, which then acts as the key nucleophile.

Caption: Logical workflow of the Hantzsch Pyrrole Synthesis.

The Knorr Pyrrole Synthesis (ca. 1884)

Developed by Ludwig Knorr, this seminal reaction involves the condensation of an α-amino-ketone with a β-ketoester.[8][9] While not the most direct route to the title compound, it is a cornerstone of pyrrole chemistry. The primary challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense.[8] This is ingeniously overcome by preparing the α-amino-ketone in situ. Typically, a ketone is nitrosated and then reduced (e.g., with zinc dust in acetic acid) in the presence of the second carbonyl component.[8][9]

To synthesize a compound like this compound via this route, one would conceptually react ethyl 3-oxobutanoate (ethyl acetoacetate) with aminoacetone.

Comparative Analysis of Historical Synthetic Routes

The choice between the Hantzsch and Knorr syntheses depends on the availability of starting materials and the desired substitution pattern. For the title compound, the Hantzsch approach is more convergent and utilizes more readily available precursors.

| Feature | Hantzsch Synthesis | Knorr Synthesis | Paal-Knorr Synthesis |

| Starting Materials | β-ketoester, α-haloketone, Ammonia/Amine[6] | α-amino-ketone, β-ketoester[8] | 1,4-dicarbonyl compound, Ammonia/Amine[10] |

| Key Advantage | Convergent; readily available starting materials. | High yields for specific substitution patterns. | Simple starting materials for symmetrical pyrroles. |

| Key Disadvantage | Can produce furan byproducts.[7] | Requires in situ generation of unstable α-amino-ketones.[8] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |

| Applicability to Title Compound | High: Direct combination of ethyl acetoacetate, chloroacetone, and ammonia. | Moderate: Requires in situ formation of aminoacetone to react with ethyl acetoacetate. | Low: Requires a specific 1,4-dicarbonyl precursor that is not readily available. |

Modern Laboratory Protocol: Hantzsch Synthesis

This protocol details a reliable, contemporary method for the synthesis of this compound, grounded in the classical Hantzsch reaction. The procedure is self-validating; successful formation of the product confirms the sequential formation of the enamine intermediate, subsequent C-C bond formation, and final cyclization/aromatization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 |

| Chloroacetone | 92.52 | 9.3 g (7.8 mL) | 0.10 |

| Ammonium acetate | 77.08 | 15.4 g | 0.20 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NaHCO₃(aq) | - | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.10 mol), chloroacetone (9.3 g, 0.10 mol), and ammonium acetate (15.4 g, 0.20 mol).

-

Causality: Ammonium acetate serves as both the ammonia source and a buffer. Using it in excess ensures the equilibrium for enamine formation is favorable.

-

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture to ensure all solids are dissolved.

-

Causality: Acetic acid acts as a polar protic solvent and a catalyst, facilitating both the enamine formation and the subsequent dehydration steps.

-

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 2 hours. The solution will typically darken to a brown or reddish-brown color.

-

Causality: Thermal energy is required to overcome the activation barriers for the condensation and cyclization steps.

-

-

Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of ice-cold water. A precipitate may form.

-

Causality: Pouring the acidic reaction mixture into water precipitates the organic product, which has low water solubility, while retaining ionic byproducts in the aqueous phase.

-

-

Work-up - Neutralization & Extraction: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product with diethyl ether (3 x 75 mL).

-

Causality: Neutralization removes the acetic acid catalyst. Extraction with an organic solvent isolates the desired pyrrole from the aqueous layer.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or viscous oil. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

ethyl 5-methyl-1H-pyrrole-3-carboxylate theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is both complex and resource-intensive. Pyrrole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including atorvastatin and sunitinib.[1][2] Their versatile structure, characterized by a five-membered aromatic ring with one nitrogen atom, allows for a rich tapestry of chemical modifications and biological interactions.[3] The nitrogen atom's capacity for hydrogen bonding is particularly crucial for a drug's ability to bind effectively to its target enzyme or receptor.[1]

This compound is a key heterocyclic intermediate, valued for its role in the synthesis of more complex, biologically active compounds.[4] Understanding its intrinsic electronic and structural properties is not merely an academic exercise; it is a critical step in rationally designing next-generation therapeutics. This guide provides an in-depth exploration of this molecule, demonstrating how a synergistic approach combining experimental characterization with robust computational modeling can elucidate its behavior and unlock its full potential.

We will move beyond a simple recitation of data, focusing instead on the causality behind our analytical choices. Why is a specific computational method chosen? How do theoretical predictions validate and enrich experimental findings? By answering these questions, we aim to provide researchers, scientists, and drug development professionals with a practical framework for applying these techniques to their own work.

Molecular Synthesis and Spectroscopic Characterization

Before any computational analysis can be trusted, it must be benchmarked against experimental reality. The synthesis and subsequent spectroscopic confirmation of the title compound provide the essential ground truth upon which our theoretical models are built.

Synthesis Pathway: The Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This approach is favored for its operational simplicity and the accessibility of its starting materials.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-oxopentanoate (1 equivalent) and 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents) in glacial acetic acid (50 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Verification: The Molecular Fingerprint

Spectroscopy provides the first tangible evidence of a successful synthesis. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, confirming the presence of key functional groups and detailing the molecule's structural framework, respectively.[5]

FT-IR spectroscopy is indispensable for identifying the characteristic vibrations of molecular bonds, thereby confirming the presence of essential functional groups. For our title compound, the key expected vibrations are the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and various C-H and C-N stretches.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Pyrrole N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Ester C=O | 1680 - 1710 | Stretching |

| Pyrrole C=C | 1500 - 1600 | Ring Stretching |

| Ester C-O | 1100 - 1300 | Stretching |

Table 1: Characteristic FT-IR vibrational frequencies for this compound.

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment, allowing for unambiguous structural assignment.

-

¹H NMR: We expect to see distinct signals for the pyrrole N-H proton, two distinct aromatic protons on the pyrrole ring, the methyl group attached to the ring, and the ethyl group of the ester (a quartet for the -CH₂- and a triplet for the -CH₃).

-

¹³C NMR: The carbon spectrum will show signals for the ester carbonyl carbon, the four unique carbons of the pyrrole ring, the ring's methyl carbon, and the two carbons of the ethyl ester group.

These experimental spectra serve as the definitive benchmark for our computational results. A close agreement between the calculated and observed spectra validates the accuracy of our chosen theoretical model.[6]

The Computational Microscope: A DFT-Based Investigation

With the molecular structure confirmed experimentally, we turn to computational chemistry to explore its electronic properties. Density Functional Theory (DFT) is our tool of choice, offering an excellent balance of accuracy and computational cost for molecules of this size.[7] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for providing reliable geometric and electronic data for organic systems.[6][8]

The Computational Workflow

A rigorous computational study follows a structured, multi-step process. Each step builds upon the last, providing a progressively deeper understanding of the molecule's behavior.

-

Structure Input: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and adjusts their positions until a stable, low-energy conformation is found.

-

Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum. This calculation also provides the theoretical vibrational frequencies to be compared with the experimental FT-IR spectrum.[9]

-

Single-Point Energy & Population Analysis: With the validated structure, perform a final, high-level single-point energy calculation. This step generates the molecular orbitals and electron density data required for HOMO-LUMO, MEP, and NBO analyses.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity.[7] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

-

HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level corresponds to the molecule's ionization potential.

-

LUMO: Represents the lowest energy site for accepting electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.[10]

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron.[10] Conversely, a small gap suggests the molecule is more polarizable and reactive.[11] This information is invaluable in drug design for predicting how a molecule might interact with a biological target.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity & Kinetic Stability |

| Electronegativity | χ | -½ (ELUMO + EHOMO) | Ability to attract electrons[12] |

| Chemical Hardness | η | ½ (ELUMO - EHOMO) | Resistance to charge transfer |

Table 2: Key quantum chemical descriptors derived from HOMO and LUMO energies.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, while the LUMO will likely be localized on the electron-withdrawing ethyl carboxylate group. This separation of FMOs indicates an intramolecular charge transfer character, which is fundamental to its reactivity.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

While FMO theory points to general reactivity, the Molecular Electrostatic Potential (MEP) map provides a more intuitive, visual guide to where electrophilic and nucleophilic attacks are most likely to occur.[13] The MEP map illustrates the charge distribution around the molecule, color-coding regions based on their electrostatic potential.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs of oxygen or nitrogen atoms. These are the most likely sites for attack by electrophiles (e.g., protons, metal ions).[14][15]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around acidic hydrogen atoms (like the N-H proton). These are favorable sites for attack by nucleophiles.[13]

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential, often found over nonpolar C-H bonds or the center of aromatic rings.

For our target molecule, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen of the ester group, making it a prime site for hydrogen bonding. A strong positive potential (blue) would be centered on the N-H proton of the pyrrole ring, highlighting its acidity and role as a hydrogen bond donor.[14]

Natural Bond Orbital (NBO) Analysis: Deconstructing Intramolecular Stability

NBO analysis provides a deep dive into the molecule's electronic structure by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs (the Lewis structure).[16] Its primary strength lies in quantifying the stabilizing interactions between these orbitals.

The most important of these are the delocalization interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO. The strength of this interaction is measured by the second-order perturbation energy, E(2).[17] A higher E(2) value signifies a stronger interaction and greater contribution to the molecule's overall stability.

-

Execution: NBO analysis is typically performed as a post-processing step on the output of a converged DFT calculation using software like the NBO program integrated into Gaussian.[18]

-

Interpretation: The output file is analyzed for key donor-acceptor interactions. The most significant interactions in conjugated systems like pyrroles are often:

-

π → π *: Delocalization between pi-bonding orbitals of the aromatic ring.

-

n → π *: Delocalization of lone pair electrons (e.g., from the ester oxygens) into anti-bonding pi-orbitals.

-

n → σ *: Interactions involving lone pairs and anti-bonding sigma orbitals.

-

For this compound, NBO analysis would quantify the delocalization of the nitrogen's lone pair into the pyrrole ring's π-system and the conjugation between the ring and the ethyl carboxylate group. These interactions are fundamental to the molecule's aromaticity and electronic stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Significance |

| LP(1) N₁ | π* (C₂-C₃) | ~18-25 | Lone pair delocalization, key to aromaticity |

| π (C₂-C₃) | π* (C₄-C₅) | ~15-20 | π-conjugation within the pyrrole ring |

| π (C₄-C₅) | π* (C₆=O₇) | ~5-10 | Conjugation of the ring with the ester group |

| LP(2) O₈ | σ* (C₆-C₉) | ~1-3 | Hyperconjugation, stabilizing the ester conformation |

Table 3: Illustrative NBO analysis results showing key stabilizing interactions.

Synthesis and Conclusion: A Holistic View for Drug Design

The theoretical and computational studies of this compound provide a powerful, multi-faceted understanding that is directly applicable to drug development.

-

Reactivity Insights: HOMO-LUMO analysis quantifies the molecule's reactivity, helping medicinal chemists predict its behavior in subsequent synthetic steps and its potential for metabolic transformation.[11]

-

Target Interaction Mapping: The MEP map provides a clear visual guide to the molecule's electrostatic character.[14] This is invaluable for rational drug design, allowing scientists to predict which parts of the molecule are likely to form hydrogen bonds or other electrostatic interactions with a protein's active site.

-

Structural Stability: NBO analysis reveals the underlying electronic interactions that confer stability.[18] This knowledge can be used to design analogs where stability is enhanced or modulated to achieve a desired pharmacokinetic profile.

By integrating these computational insights with solid experimental data, we move from a trial-and-error approach to a more predictive and efficient paradigm of drug discovery. The framework detailed in this guide—from synthesis and spectroscopic verification to in-depth DFT analysis—represents a robust and self-validating system for characterizing key pharmaceutical intermediates and accelerating the development of novel therapeutics.

References

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The featured methodology is a robust and efficient one-pot Hantzsch pyrrole synthesis, utilizing readily available starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic and structural properties make them privileged structures in medicinal chemistry. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents, owing to the versatile reactivity of its pyrrole ring and ester functionality. This document outlines a reliable and scalable synthetic protocol for its preparation.

Reaction Principle: The Hantzsch Pyrrole Synthesis

The chosen synthetic route is the Hantzsch pyrrole synthesis, a classic and dependable method for the construction of substituted pyrroles.[1][2] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (or a primary amine).[1][2]

In this specific application, ethyl acetoacetate serves as the β-ketoester, providing the C3-C4 bond and the ethyl carboxylate group at the 3-position. Chloroacetone is the α-haloketone, which furnishes the C2 and C5 carbons, along with the methyl group at the 5-position. Ammonia acts as the nitrogen source for the pyrrole ring.

The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a series of well-established steps, including the formation of an enamine intermediate from ethyl acetoacetate and ammonia, followed by nucleophilic attack on the α-haloketone, and subsequent cyclization and dehydration to yield the aromatic pyrrole ring.[2]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

References

Application Note: A Comprehensive Guide to the Paal-Knorr Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in biologically active molecules, including notable drugs like atorvastatin, makes the development of efficient synthetic routes to substituted pyrroles a critical endeavor for researchers in drug discovery and development.[2][3]

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and reliable methods for constructing the pyrrole ring.[1][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to generate the corresponding pyrrole derivative.[5][6] The operational simplicity, broad substrate scope, and generally high yields have cemented its status as an indispensable tool in organic synthesis.[2]

This application note provides a detailed, experience-driven guide for the synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate, a valuable intermediate in the synthesis of various heterocyclic compounds.[7] We will delve into the reaction mechanism, provide a validated, step-by-step laboratory protocol, and offer insights into process optimization and troubleshooting.

The Paal-Knorr Pyrrole Synthesis: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The Paal-Knorr synthesis of a pyrrole is not merely a simple condensation; it is a sequential process involving nucleophilic attack, cyclization, and dehydration.

The accepted mechanism, supported by extensive experimental and computational studies, proceeds as follows:[2][8][9]

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine (in this case, ammonia) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This initial attack forms a transient hemiaminal intermediate.[1][5]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is typically the rate-determining step of the entire sequence.[1][10]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

This mechanistic pathway highlights the critical role of pH. While a weak acid accelerates the reaction, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis, where the enol form of one carbonyl attacks the other.[2][6] Therefore, maintaining mildly acidic to neutral conditions is key to maximizing pyrrole yield.

Caption: The reaction mechanism of the Paal-Knorr Pyrrole Synthesis.

Protocol: Synthesis of this compound

This protocol details the synthesis from the key 1,4-dicarbonyl precursor, ethyl 2,5-dioxohexanoate.

Reaction Scheme:

Ethyl 2,5-dioxohexanoate reacts with an ammonia source in acetic acid to yield this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 2,5-dioxohexanoate | ≥97% | Sigma-Aldrich | The key 1,4-dicarbonyl starting material. [11] |

| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific | Serves as the ammonia source. |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Acts as both catalyst and solvent. |

| Ethyl Acetate | ACS Grade | Major Suppliers | For extraction. |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | For neutralization wash. |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | For final aqueous wash. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Major Suppliers | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | For column chromatography. |

| Equipment | |||

| Round-bottom flask (100 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator | |||

| Chromatography column | |||

| TLC plates (silica gel) |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,5-dioxohexanoate (5.0 g, 29.0 mmol, 1.0 equiv.) and ammonium acetate (4.48 g, 58.1 mmol, 2.0 equiv.).

-

Scientist's Note: Using a two-fold excess of the ammonia source helps drive the reaction to completion. Ammonium acetate is preferred over aqueous ammonia to maintain a non-aqueous, acidic environment which favors the desired reaction pathway.

-

-

Solvent Addition and Reflux: Add 30 mL of glacial acetic acid to the flask. Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to a gentle reflux (approx. 110-118 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting dicarbonyl spot has been completely consumed (typically 2-4 hours).

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Trustworthiness Check: After each extraction, check the aqueous layer by TLC to ensure all product has been removed before discarding it.

-

-

Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with:

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution! Vent frequently). Continue this wash until the aqueous layer is neutral or slightly basic.

-

50 mL of brine.

-

-

Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

-

Handle all organic solvents with care and away from ignition sources.

Workflow and Data Presentation

Experimental Workflow Diagram

Caption: Experimental workflow for the Paal-Knorr synthesis of the target pyrrole.

Expected Results and Data

| Parameter | Value |

| Reactants | |

| Ethyl 2,5-dioxohexanoate | 5.0 g (29.0 mmol) |

| Ammonium Acetate | 4.48 g (58.1 mmol) |

| Solvent/Catalyst | |

| Glacial Acetic Acid | 30 mL |

| Conditions | |

| Temperature | ~115 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Product | |

| Theoretical Yield | 4.85 g |

| Expected Actual Yield | 75-85% (3.6 - 4.1 g) |

| Appearance | Pale yellow to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), 7.2 (m, 1H, Ar-H), 6.5 (m, 1H, Ar-H), 4.2 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₂CH₃) |

References

- 1. benchchem.com [benchchem.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. benchchem.com [benchchem.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. This compound [myskinrecipes.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ethyl 2,5-dioxohexanoate | C8H12O4 | CID 85738756 - PubChem [pubchem.ncbi.nlm.nih.gov]

detailed experimental protocol for ethyl 5-methyl-1H-pyrrole-3-carboxylate synthesis

An Application Note and Detailed Protocol for the Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate

Introduction